molecular formula C6H12N2O B3319787 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole CAS No. 117358-82-4

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Cat. No. B3319787
CAS RN: 117358-82-4
M. Wt: 128.17 g/mol
InChI Key: VLRMWOZLLWMSBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole is characterized by the presence of both isoxazole and pyrrolidine functional groups. The molecular formula is C6H12N2O, and the molecular weight is 128.17 g/mol.

Scientific Research Applications

Chemical Synthesis

A significant application of 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazole and related compounds is in chemical synthesis. One study demonstrated a one-pot synthesis of 3-methyl-5-aryl-4H-pyrrolo[2,3-d]-isoxazoles, a process that involves epoxidation, ring-opening, cyclization, and dehydration (Rajanarendar, Mohan, Ramesh, & Karunakar, 2006). Another study reported the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, highlighting a method involving multiple transformations including reductive isoxazole-pyrrole transformation (Galenko et al., 2019).

Biological Activity

Isoxazole derivatives, including 2-Methylhexahydro-2H-pyrrolo[3,4-d]isoxazoles, have shown various biological activities. A review on pyrrolo-isoxazole compounds discussed their neuroprotective, anti-stress, acetylcholinesterase inhibiting, antihypertensive, and antibacterial activities (Anand & Singh, 2014). In another study, specific derivatives of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated as anti-stress agents (Badru, Anand, & Singh, 2012).

Synthetic Routes and Molecular Structures

Studies have also focused on developing efficient synthetic routes for isoxazole derivatives and analyzing their molecular structures. One research demonstrated a facile approach to synthesize 4H-imidazo[1′,2′:1,2]pyrrolo[3,4-c]isoxazole derivatives through intramolecular 1,3-dipolar cycloaddition (Xu et al., 2016). Additionally, the structure of 3,9-Dimethyl-10H-isoxazolo[5,4-a]carbazole, a related compound, was analyzed, providing insights into the molecular conformation of such compounds (Thiruvalluvar et al., 2007).

Future Directions

Isoxazoles, including 2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

2-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,2]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-5-2-7-3-6(5)9-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRMWOZLLWMSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Reactant of Route 2
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Reactant of Route 3
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Reactant of Route 4
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Reactant of Route 5
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole
Reactant of Route 6
2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole

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